molecular formula C14H14ClNO3 B139363 Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate CAS No. 139179-03-6

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate

Cat. No. B139363
M. Wt: 279.72 g/mol
InChI Key: CJWXJLFLVDOUPP-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore that acts as a magnesium probe . It has a molecular weight of 251.67 and a molecular formula of C12H10ClNO3 .


Molecular Structure Analysis

The molecular structure of Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is characterized by its molecular formula, C12H10ClNO3 . Detailed structural analysis such as bond lengths, angles, and conformations would require more specific information or computational chemistry studies, which were not found in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate, such as melting point, boiling point, solubility, and stability, were not found in the retrieved papers. Its molecular weight is 251.67 .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is a compound that has been studied in the context of its synthesis and biological activity. For instance, Ziegler et al. (1990) developed a one-pot synthesis method for a related compound, ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate, highlighting its potential in vitro biological activities (Ziegler, Moran, Fenton, & Lin, 1990).

Chemical Synthesis Techniques

The compound has also been a subject of interest in chemical synthesis studies. For example, Kato et al. (1974) explored the synthesis of various 1, 3-Disubstituted-4-oxo-quinolizine and 2, 4-Disubstituted-1-oxo-benzo[c] quinolizine derivatives, including those related to ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate (Kato, Chiba, & Tanaka, 1974).

Heterocyclic Compound Studies

Additionally, studies on heterocyclic compounds have included derivatives similar to ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate. Farquhar et al. (1984) synthesized and analyzed various heterocyclic compounds including ethyl 1-oxo-1H-pyrrolo[2,1,5-de]quinolizine-2-carboxylate, which shares a similar structure (Farquhar, Gough, Leaver, Miller, Dick, & Jessep, 1984).

Application in Fluorescent Indicators

Research by Otten et al. (2001) introduced a series of substituted 4-oxo-4H-quinolizine-3-carboxylic acids, closely related to the chemical , for their application as Mg2+ selective, fluorescent indicators. This showcases the compound's potential use in bioimaging and analytical chemistry (Otten, London, & Levy, 2001).

Anticancer Research

Lastly, the compound's derivatives have been evaluated for their potential anticancer properties. Regal et al. (2020) conducted studies on 4-Hydroxyquinoline derivatives, including ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, assessing their cytotoxic activity against various cancer cell lines (Regal, Shabana, & El‐Metwally, 2020).

properties

IUPAC Name

ethyl 8-chloro-1-ethyl-4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-3-9-7-11(14(18)19-4-2)13(17)16-6-5-10(15)8-12(9)16/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWXJLFLVDOUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=CN2C(=O)C(=C1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443197
Record name Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate

CAS RN

139179-03-6
Record name Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
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Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
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Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
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Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
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Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
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Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate

Citations

For This Compound
1
Citations
Q Li, DTW Chu, A Claiborne, CS Cooper… - Journal of medicinal …, 1996 - ACS Publications
… Ethyl 8-Chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate (53). A solution of 52 (35.48 g, 99.2 mmol) in 1 L of xylene was heated at 150 C for 24 h. The reaction mixture was then …
Number of citations: 104 pubs.acs.org

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